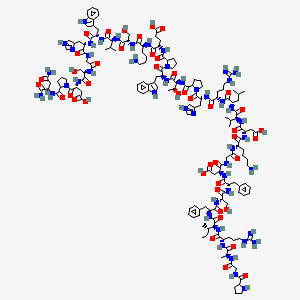

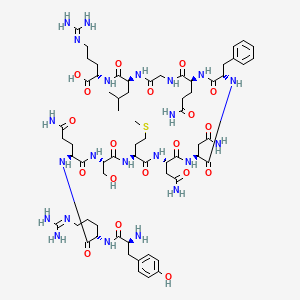

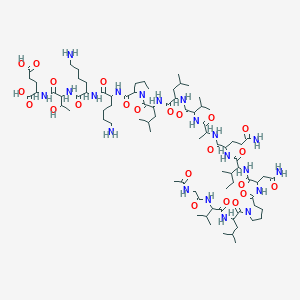

N3-PEG3-vc-PAB-MMAE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

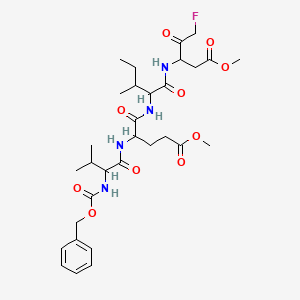

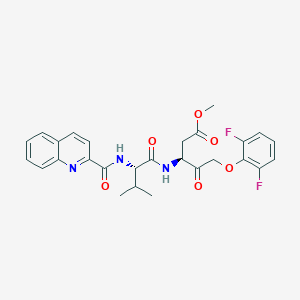

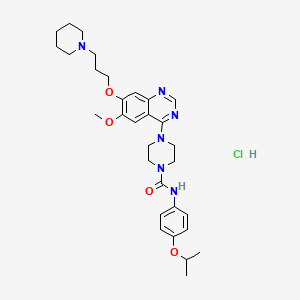

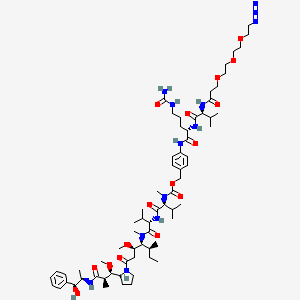

N3-PEG3-vc-PAB-MMAE is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide N3-PEG3-vc-PAB.

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates Development

N3-PEG3-vc-PAB-MMAE is prominently utilized in the development of antibody-drug conjugates (ADCs). A study by Ochtrop et al. (2023) highlights its use in creating highly efficacious ADCs with excellent in vivo pharmacokinetic profiles. This reactive entity allows for the generation of homogeneous ADCs with a high drug-to-antibody ratio (DAR) and exhibits increased antitumor activity in tumor xenograft models compared to established ADCs.

Overcoming Resistance in Cancer Treatment

Yu et al. (2015) conducted research on developing ADCs that can overcome resistance to current ADC generations, specifically in the treatment of non-Hodgkin lymphoma (NHL) (Yu et al., 2015). They used a similar MC-vc-PAB linker and antibody in pinatuzumab vedotin but replaced the MMAE with a derivative of PNU-159682, resulting in anti-CD22-NMS249 which maintained its efficacy in resistant cell lines.

Different Linker Systems for Drug Delivery

Okeley et al. (2014) studied the β-glucuronide linker system as an alternative to the protease-cleavable linker vc-PAB for delivering MMAE, a toxic payload in ADCs (Okeley et al., 2014). They observed that ADCs using this system showed potent cytotoxic activity in some cell lines resistant to vc-PAB linked conjugates, suggesting different cellular mechanisms of drug delivery.

Non-Chromatographic Isolation of Drug/Linker Constructs

Abdollahpour‐Alitappeh et al. (2017) explored a simple aqueous work-up procedure for isolating drug/linker constructs like MC-vc-PAB-MMAE, demonstrating its high potency against tumor cell lines (Abdollahpour‐Alitappeh et al., 2017).

Targeting EGFR in Pancreatic Cancer

Li et al. (2019) developed anti-EGFR antibody–drug conjugates for pancreatic cancer therapy. They created RC68-based ADCs, such as RC68-MC-VC-PAB-MMAE, demonstrating effective internalization and death of EGFR-positive cancer cell lines (Li et al., 2019).

Multifunctionalized Nanoparticles in Biological Probes

Schmidtke et al. (2013) reported on encapsulating nanoparticles (NPs) with a diblock PI-b-PEG copolymer, indicating its potential for multifunctionalized NPs as biological probes (Schmidtke et al., 2013).

Regulation in Cell Cycle

Davezac et al. (2002) discovered that human pEg3 kinase, a component of N3-PEG3, phosphorylates CDC25B phosphatase, suggesting a potential role in cell cycle regulation (Davezac et al., 2002).

Eigenschaften

Produktname |

N3-PEG3-vc-PAB-MMAE |

|---|---|

Molekularformel |

C₆₇H₁₀₉N₁₃O₁₆ |

Molekulargewicht |

1352.66 |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 |

InChI-Schlüssel |

SAGYMPXDZCPKCZ-MKXMLHHLSA-N |

SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Synonyme |

N3-PEG3-vc-PAB-MMAE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)